Chiral Purity: Single Enantiomer (S)-Form vs. Racemic Mixture
The target compound is supplied as a single (S)-enantiomer with a minimum purity of 98% (HPLC) . In contrast, the racemic mixture (N-(4-chlorobenzyl)alaninamide) contains an equimolar blend of (S)- and (R)-enantiomers. Single-enantiomer drugs and intermediates are favored in modern pharmaceutical development because the individual enantiomers often exhibit vastly different pharmacological activities; the undesired enantiomer may be inactive, less potent, or even toxic [1]. Regulatory agencies mandate rigorous chiral purity assessments for new drug applications, making the procurement of enantiopure building blocks a critical compliance step [2].
| Evidence Dimension | Enantiomeric Purity (Chiral Integrity) |
|---|---|
| Target Compound Data | 98% minimum purity, single (S)-enantiomer |
| Comparator Or Baseline | Racemic N-(4-chlorobenzyl)alaninamide (equimolar mixture of S- and R-enantiomers) |
| Quantified Difference | Essentially 100% enantiomeric excess (ee) vs. 0% ee for racemate |
| Conditions | As specified by vendor quality control data (Leyan, Catalog No. 1776947) |
Why This Matters
Ensures consistent stereochemical outcomes in asymmetric synthesis and avoids confounding biological activity due to the opposite enantiomer.
- [1] Haritha SB, Pandilla B, Nalini CN, Naresh P, Mugunthalakshmi V. The Role of Chirality in Drug Design and Development. Int J Pharm Sci Res. 2023. ISSN: 0975-8232. https://ijpsr.com/bft-article/the-role-of-chirality-in-drug-design-and-development/?view=fulltext View Source
- [2] American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. 2025. https://www.americanpharmaceuticalreview.com/ View Source
